2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable pyrimidine derivative under acidic conditions to form the pyrazolo[3,4-d]pyrimidine intermediate. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group. The final step involves the condensation of the chlorinated intermediate with benzohydrazide under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while condensation with an aldehyde can produce a hydrazone .
Scientific Research Applications
2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its potential as an anti-inflammatory or antimicrobial agent.
Chemical Biology: It serves as a tool compound for studying the function of pyrazolo[3,4-d]pyrimidine-containing proteins in cells.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells or modulate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- 2-chloro-N’-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
- 2-chloro-N’-(1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Uniqueness
The presence of the 4-fluorophenyl group in 2-chloro-N’-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide imparts unique electronic properties that can enhance its biological activity compared to similar compounds. This fluorine substitution can improve the compound’s binding affinity to its molecular targets and increase its metabolic stability .
Properties
IUPAC Name |
2-chloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN6O/c19-15-4-2-1-3-13(15)18(27)25-24-16-14-9-23-26(17(14)22-10-21-16)12-7-5-11(20)6-8-12/h1-10H,(H,25,27)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVULAFKJFZKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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